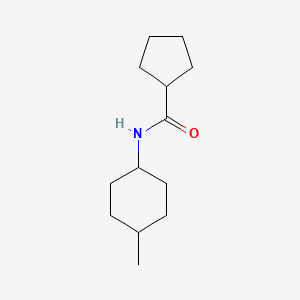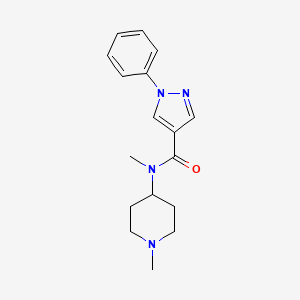
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide is a chemical compound that belongs to the class of cyclopentane carboxamides. It is commonly referred to as "FLP-7" and has been the subject of scientific research due to its potential therapeutic applications. In
Scientific Research Applications
FLP-7 has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anxiolytic and antidepressant effects in animal models. FLP-7 has also been investigated for its potential use in the treatment of obesity and diabetes due to its ability to regulate glucose metabolism and reduce body weight.
Mechanism of Action
The mechanism of action of FLP-7 involves the modulation of the endocannabinoid system. It has been shown to bind to the CB1 receptor and inhibit the activity of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. This results in an increase in endocannabinoid levels, which can lead to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
FLP-7 has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety and depression-like behaviors, increase insulin sensitivity, and reduce body weight. FLP-7 has also been found to reduce inflammation and oxidative stress in the brain, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using FLP-7 in lab experiments is its specificity for the CB1 receptor and FAAH enzyme. This allows for targeted modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, a limitation of FLP-7 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the scientific research of FLP-7. One area of interest is the potential use of FLP-7 in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of FLP-7 in humans. Additionally, FLP-7 may have potential applications in the treatment of obesity and diabetes, and further studies are needed to explore these possibilities. Finally, the development of more soluble forms of FLP-7 may allow for more widespread use in experimental settings.
Synthesis Methods
The synthesis of FLP-7 involves the reaction of 1-(2-fluorophenyl)cyclopentan-1-amine with 1-methyl-3-pyrazolecarboxylic acid chloride in the presence of a base. The product is then purified through column chromatography to obtain the desired compound.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-20-11-8-14(19-20)18-15(21)16(9-4-5-10-16)12-6-2-3-7-13(12)17/h2-3,6-8,11H,4-5,9-10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLXFSAOHLUQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)